![molecular formula C31H24Cl2N2O3 B378315 (1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE](/img/structure/B378315.png)
(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE is a complex organic compound that features a benzimidazole core, a chlorophenyl group, and a chlorobenzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the use of chlorobenzene derivatives in a Friedel-Crafts alkylation reaction.
Attachment of the Methylphenoxyethyl Group: This can be done through nucleophilic substitution reactions using appropriate alkyl halides.
Esterification with Chlorobenzoic Acid: The final step involves esterification of the intermediate with 4-chlorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Materials Science: This compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes and interactions at the molecular level.
作用机制
The mechanism of action of (1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The chlorophenyl and methylphenoxyethyl groups may enhance the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
- 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 1-(4-chlorophenyl)-2-{4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
Uniqueness
(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both benzimidazole and chlorobenzoate moieties makes it distinct from other similar compounds, potentially offering unique interactions and applications.
属性
分子式 |
C31H24Cl2N2O3 |
|---|---|
分子量 |
543.4g/mol |
IUPAC 名称 |
[(E)-1-(4-chlorophenyl)-2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C31H24Cl2N2O3/c1-21-6-2-5-9-28(21)37-19-18-35-27-8-4-3-7-26(27)34-30(35)20-29(22-10-14-24(32)15-11-22)38-31(36)23-12-16-25(33)17-13-23/h2-17,20H,18-19H2,1H3/b29-20+ |
InChI 键 |
XFYCRTUFLOFDIL-ZTKZIYFRSA-N |
手性 SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2/C=C(\C4=CC=C(C=C4)Cl)/OC(=O)C5=CC=C(C=C5)Cl |
SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl |
规范 SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


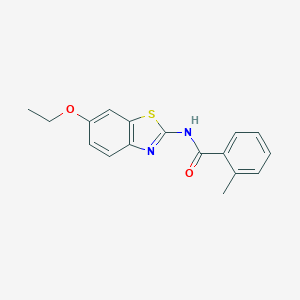
methyl]phenyl}-N,N-dimethylamine](/img/structure/B378233.png)

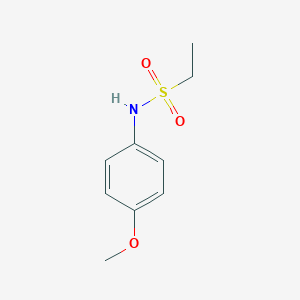
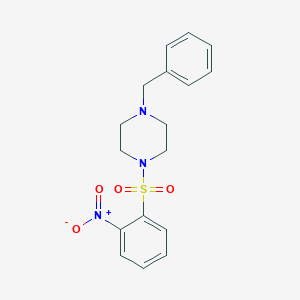
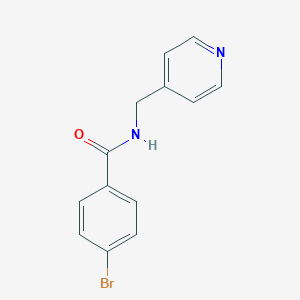
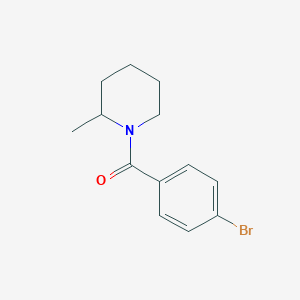
![4-{Acetyl[(4-methylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B378248.png)
![N'-(12,12-Dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)acetohydrazide](/img/structure/B378250.png)
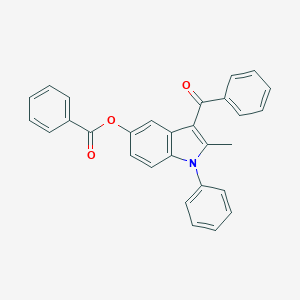
![2-BROMO-4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE](/img/structure/B378252.png)
![3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione](/img/structure/B378253.png)


